molecular formula C10H7NO4 B15082525 1,2-Di(2-furyl)-1,2-ethanedione 1-oxime

1,2-Di(2-furyl)-1,2-ethanedione 1-oxime

Cat. No.: B15082525
M. Wt: 205.17 g/mol
InChI Key: RSLKNHHWFJLREX-LUAWRHEFSA-N
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Description

1,2-Di(2-furyl)-1,2-ethanedione 1-oxime is an organic compound that features two furan rings attached to an ethanedione backbone with an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Di(2-furyl)-1,2-ethanedione 1-oxime typically involves the reaction of 2-furyl ketone with hydroxylamine hydrochloride under acidic or basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Di(2-furyl)-1,2-ethanedione 1-oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furyl derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furyl carboxylic acids, while reduction may produce furyl amines.

Scientific Research Applications

1,2-Di(2-furyl)-1,2-ethanedione 1-oxime has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,2-Di(2-furyl)-1,2-ethanedione 1-oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The furan rings may also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    1,2-Di(2-furyl)-1,2-ethanedione: Lacks the oxime group but has similar structural features.

    2-Furyl ketone: A simpler compound with one furan ring and a ketone group.

    Furyl amines: Compounds where the oxime group is replaced with an amine.

Uniqueness

1,2-Di(2-furyl)-1,2-ethanedione 1-oxime is unique due to the presence of both furan rings and the oxime group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

(2Z)-1,2-bis(furan-2-yl)-2-hydroxyiminoethanone

InChI

InChI=1S/C10H7NO4/c12-10(8-4-2-6-15-8)9(11-13)7-3-1-5-14-7/h1-6,13H/b11-9-

InChI Key

RSLKNHHWFJLREX-LUAWRHEFSA-N

Isomeric SMILES

C1=COC(=C1)/C(=N/O)/C(=O)C2=CC=CO2

Canonical SMILES

C1=COC(=C1)C(=NO)C(=O)C2=CC=CO2

Origin of Product

United States

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